molecular formula C18H18N2O3 B13035990 5-Benzyloxy-d-tryptophan

5-Benzyloxy-d-tryptophan

Cat. No.: B13035990
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-MRXNPFEDSA-N
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Description

5-Benzyloxy-d-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a benzyloxy group attached to the indole ring. This compound is of interest due to its potential physiological effects and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzyloxy-d-tryptophan can be synthesized through the hydrolysis of l-tryptophan using hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis reactions. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-d-tryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the benzyloxy group or other functional groups in the molecule.

    Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tryptophan derivatives .

Scientific Research Applications

5-Benzyloxy-d-tryptophan has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-benzyloxy-d-tryptophan involves its interaction with serotonin receptors in the intestine, leading to an increase in extracellular calcium ions (Ca2+). This promotes intestinal motility and other physiological effects. Additionally, the compound acts as a precursor for the biosynthesis of serotonin, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-dl-tryptophan
  • 5-Hydroxy-dl-tryptophan
  • 5-Fluoro-dl-tryptophan
  • 5-Methoxy-dl-tryptophan
  • 5-Bromo-dl-tryptophan

Uniqueness

5-Benzyloxy-d-tryptophan is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and physiological effects. Compared to other similar compounds, it has shown specific interactions with serotonin receptors and unique roles in serotonin biosynthesis .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(2R)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m1/s1

InChI Key

DFGNDJBYANKHIO-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N

Origin of Product

United States

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